molecular formula C16H21NO B11095868 3-[(2,5-Dimethylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

3-[(2,5-Dimethylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B11095868
M. Wt: 243.34 g/mol
InChI Key: DYAKRPZVKXIRGA-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylanilino)-5,5-dimethyl-2-cyclohexen-1-one is an organic compound that features a cyclohexenone ring substituted with a dimethylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylanilino)-5,5-dimethyl-2-cyclohexen-1-one typically involves the reaction of 2,5-dimethylaniline with a suitable cyclohexenone derivative under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where 2,5-dimethylaniline reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylanilino)-5,5-dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

3-(2,5-Dimethylanilino)-5,5-dimethyl-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-(2,5-Dimethylanilino)-5,5-dimethyl-2-cyclohexen-1-one exerts its effects involves interactions with specific molecular targets. The aniline group can participate in hydrogen bonding and π-π interactions, while the cyclohexenone ring can undergo nucleophilic addition reactions. These interactions can influence various biochemical pathways and cellular processes.

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

3-(2,5-dimethylanilino)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C16H21NO/c1-11-5-6-12(2)15(7-11)17-13-8-14(18)10-16(3,4)9-13/h5-8,17H,9-10H2,1-4H3

InChI Key

DYAKRPZVKXIRGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=CC(=O)CC(C2)(C)C

Origin of Product

United States

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